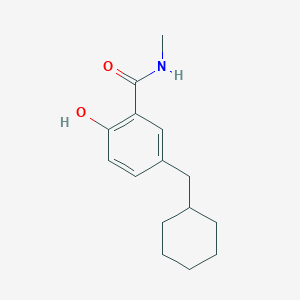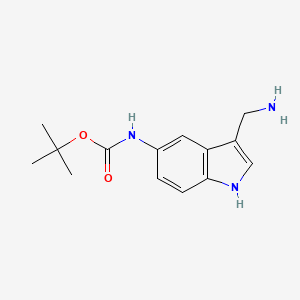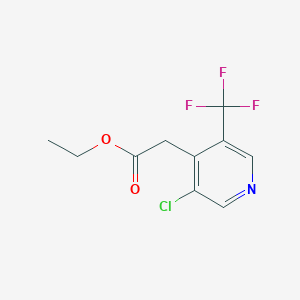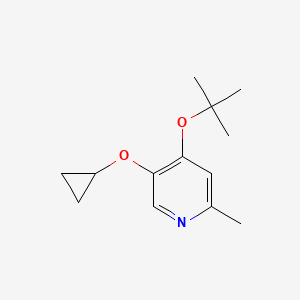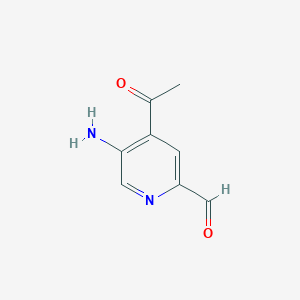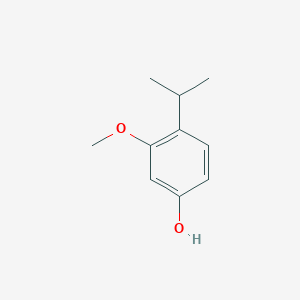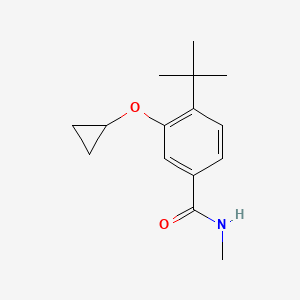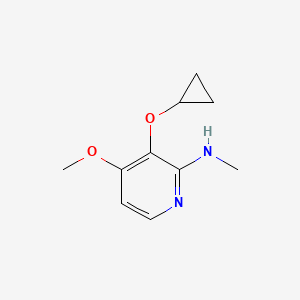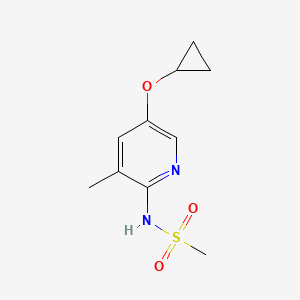
N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.298 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with a methyl group and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide involves several steps. One common method includes the reaction of 5-cyclopropoxy-3-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific functional groups for reactivity.
Mécanisme D'action
The mechanism of action of N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropoxy and methanesulfonamide groups play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparaison Avec Des Composés Similaires
N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as trifluoromethylpyridines and pyrrolo[2,3-d]pyrimidine derivatives . These compounds share similar structural motifs but differ in their specific functional groups and biological activities. The presence of the cyclopropoxy group in this compound provides unique reactivity and binding properties, making it distinct from other related compounds.
Similar Compounds
Trifluoromethylpyridines: Known for their use in agrochemicals and pharmaceuticals.
Pyrrolo[2,3-d]pyrimidine derivatives: Studied for their potential as multi-targeted kinase inhibitors and apoptosis inducers.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H14N2O3S |
|---|---|
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
N-(5-cyclopropyloxy-3-methylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7-5-9(15-8-3-4-8)6-11-10(7)12-16(2,13)14/h5-6,8H,3-4H2,1-2H3,(H,11,12) |
Clé InChI |
RCEPQGXCJWCAKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1NS(=O)(=O)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


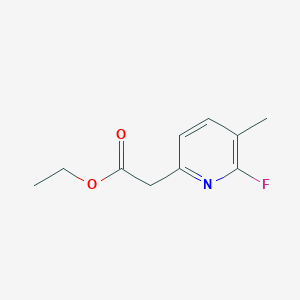
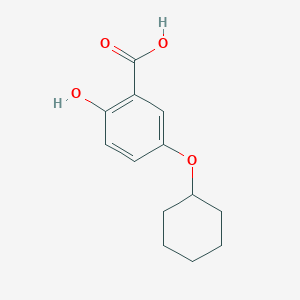
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
